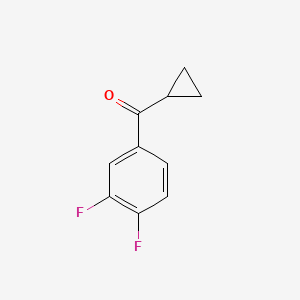

Cyclopropyl 3,4-difluorophenyl ketone

Descripción general

Descripción

Cyclopropyl 3,4-difluorophenyl ketone is an organic compound with the molecular formula C10H8F2O It is characterized by the presence of a cyclopropyl group attached to a 3,4-difluorophenyl ketone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 3,4-difluorophenyl ketone typically involves the reaction of 3,4-difluorobenzaldehyde with cyclopropyl methyl ketone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropyl methyl ketone, followed by nucleophilic addition to the 3,4-difluorobenzaldehyde. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide at low temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: Cyclopropyl 3,4-difluorophenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst or under thermal conditions.

Major Products:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Cyclopropyl 3,4-difluorophenyl ketone serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features make it suitable for developing drugs targeting specific biological pathways.

- Antithrombotic Agents : One notable application is in the synthesis of ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes. The cyclopropyl group enhances the binding affinity of the drug to its target, influencing its pharmacokinetic properties .

- Neuropharmacology : Research indicates that derivatives of this compound exhibit activity as dopamine D3 receptor ligands and channel blockers. These compounds have potential therapeutic implications for neurodegenerative disorders .

Case Study: Ticagrelor Synthesis

A study demonstrated the synthesis of ticagrelor from this compound through a series of chemical transformations that included cyclopropanation and functional group modifications. The final product exhibited enhanced bioactivity compared to earlier formulations .

Synthetic Organic Chemistry Applications

The compound is also utilized in synthetic organic chemistry as a versatile building block for constructing complex molecular architectures.

- Chemoenzymatic Synthesis : Recent advancements have shown that this compound can be employed in chemoenzymatic strategies for assembling chiral cyclopropane scaffolds. This method allows for the selective formation of enantiomers, which is critical in drug development .

- Catalytic Reactions : this compound has been introduced as a substrate in catalytic formal [3 + 2] cycloadditions. These reactions yield complex sp³-rich products that are valuable in synthesizing natural products and pharmaceuticals .

Data Table: Synthetic Methods Using this compound

| Reaction Type | Catalyst/Conditions | Yield (%) | References |

|---|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄ | 75 | |

| Formal [3 + 2] Cycloaddition | SmI₂ with Sm⁰ | 90 | |

| Diastereoselective Synthesis | Camphorpyrazolidinone-derived ylides | 85 |

Materials Science Applications

In addition to its pharmaceutical and synthetic utility, this compound has potential applications in materials science.

- Polymer Chemistry : The compound can be used to develop new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to the rigid cyclopropane structure.

- Fluorescent Materials : Research has indicated that derivatives of this compound may exhibit fluorescent properties, making them suitable candidates for use in optoelectronic devices and sensors .

Mecanismo De Acción

The mechanism of action of Cyclopropyl 3,4-difluorophenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the difluorophenyl moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming a stable complex with the active site or modulate receptor function by interacting with key binding domains .

Comparación Con Compuestos Similares

Cyclopropyl phenyl ketone: Lacks the fluorine atoms, resulting in different reactivity and binding properties.

3,4-Difluorophenyl ketone: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.

Cyclopropyl 4-fluorophenyl ketone: Contains only one fluorine atom, leading to variations in chemical behavior.

Uniqueness: Cyclopropyl 3,4-difluorophenyl ketone is unique due to the combination of the cyclopropyl group and the 3,4-difluorophenyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Actividad Biológica

Cyclopropyl 3,4-difluorophenyl ketone (CPDFK) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by a cyclopropyl ring and a difluorophenyl moiety. The chemical formula is .

Synthesis methods for CPDFK often involve the use of fluorinated precursors and cyclopropanation reactions. Recent advancements have highlighted chemoenzymatic strategies that allow for the selective assembly of cyclopropane derivatives, including ketones like CPDFK. These methods enhance the efficiency and specificity of synthesizing complex structures with potential biological activity .

Antibacterial Properties

CPDFK has been evaluated for its antibacterial activity. Fluorinated compounds typically exhibit enhanced penetration into bacterial cells, which can significantly improve their efficacy against various bacterial strains. For instance, compounds with similar structures have shown activity against Gram-positive bacteria due to their ability to interfere with bacterial enzyme functions .

A study investigating the structure-activity relationship (SAR) of fluoroquinolone derivatives indicated that the presence of fluorine atoms can increase antibacterial potency by up to 30 times compared to non-fluorinated counterparts. This suggests that CPDFK may possess notable antibacterial properties, although specific data on its effectiveness against particular strains is still limited .

Anti-inflammatory Activity

The anti-inflammatory potential of CPDFK has been inferred from studies on similar compounds. For example, derivatives with cyclopropyl structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. The IC50 values for some related compounds were reported as low as 19.45 μM against COX-1 and 23.8 μM against COX-2 . This suggests that CPDFK could also exhibit anti-inflammatory effects, potentially making it useful in treating inflammatory conditions.

The mechanisms through which CPDFK exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.

- Cell Membrane Interference : The structural properties of cyclopropyl groups may allow for disruption of bacterial cell membranes or interference with signaling pathways in inflammatory responses.

Case Studies and Research Findings

- Antibacterial Efficacy : In vitro studies are needed to assess the specific antibacterial activity of CPDFK against various pathogens.

- Inflammatory Response : Preliminary data suggest that CPDFK could modulate inflammatory responses similar to known COX inhibitors, warranting further investigation into its therapeutic potential.

Data Summary Table

Propiedades

IUPAC Name |

cyclopropyl-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVXAUXWUIDYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642509 | |

| Record name | Cyclopropyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-32-4 | |

| Record name | Cyclopropyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.